molecular formula C15H21N5O3S2 B12164478 N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide

Cat. No.: B12164478
M. Wt: 383.5 g/mol
InChI Key: VMAAREOYBHYOQE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a pyridazine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound, followed by cyclization.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a thiophene boronic acid derivative.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum can be used.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with fewer oxygen functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Altering Cellular Pathways: Affecting signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N,N-dimethyl-4-{[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide can be compared with other similar compounds, such as:

    N,N-dimethyl-4-{[6-oxo-3-(phenyl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide: Similar structure but with a phenyl ring instead of a thiophene ring.

    N,N-dimethyl-4-{[6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H21N5O3S2

Molecular Weight

383.5 g/mol

IUPAC Name

N,N-dimethyl-4-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]piperazine-1-sulfonamide

InChI

InChI=1S/C15H21N5O3S2/c1-17(2)25(22,23)19-9-7-18(8-10-19)12-20-15(21)6-5-13(16-20)14-4-3-11-24-14/h3-6,11H,7-10,12H2,1-2H3

InChI Key

VMAAREOYBHYOQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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